molecular formula C22H26N4O4S B2707509 4-methoxy-3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 1021060-05-8

4-methoxy-3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

カタログ番号: B2707509
CAS番号: 1021060-05-8
分子量: 442.53
InChIキー: DFYULJIWJOQVHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzenesulfonamide derivative featuring a methoxy group at the 4-position and a methyl group at the 3-position on the benzene ring. The sulfonamide nitrogen is linked to a phenyl group substituted with a 2-methyl-6-propoxypyrimidin-4-ylamino moiety.

Key structural attributes:

  • Sulfonamide backbone: Imparts hydrogen-bonding capacity and metabolic stability.
  • Pyrimidine substituent: Enhances binding to biological targets via π-π stacking and hydrophobic interactions.
  • Propoxy group: Likely improves solubility compared to shorter alkoxy chains (e.g., methoxy or ethoxy) .

特性

IUPAC Name

4-methoxy-3-methyl-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-5-12-30-22-14-21(23-16(3)24-22)25-17-6-8-18(9-7-17)26-31(27,28)19-10-11-20(29-4)15(2)13-19/h6-11,13-14,26H,5,12H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYULJIWJOQVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-Methoxy-3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H26N4O4SC_{22}H_{26}N_{4}O_{4}S and a molecular weight of approximately 446.54 g/mol. Its structure features a sulfonamide group, which is often associated with various pharmacological activities, including inhibition of carbonic anhydrases (CAs) and potential antiviral effects.

Antiviral Properties

Recent studies have highlighted the antiviral potential of related compounds within the N-phenylbenzamide class. For instance, derivatives like IMB-0523 demonstrated significant anti-HBV (Hepatitis B Virus) activity with IC50 values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, suggesting that similar mechanisms may be applicable to 4-methoxy-3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide .

Table 1: Antiviral Activity Comparison

CompoundVirus TypeIC50 (µM)Reference
IMB-0523HBV (wild-type)1.99
IMB-0523HBV (drug-resistant)3.30
LamivudineHBV (wild-type)7.37

Anticancer Activity

The sulfonamide moiety is known for its role in cancer therapy, particularly through the inhibition of carbonic anhydrases, which are implicated in tumor growth and metastasis. Studies on similar compounds have shown that they can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 2: Anticancer Activity Overview

CompoundCancer TypeMechanism of ActionReference
Various SulfonamidesMultiple typesCA inhibition, apoptosis induction

Case Studies

In a notable study involving related compounds, researchers synthesized a series of N-substituted benzenesulfonamides and evaluated their binding affinities to different isoforms of carbonic anhydrases. The results indicated that some derivatives exhibited significantly higher binding affinities, suggesting potential for therapeutic applications in cancer treatment .

Pharmacokinetics

Preliminary pharmacokinetic studies on similar compounds indicate favorable profiles, including low toxicity and good bioavailability. For instance, IMB-0523 showed an LD50 value of 448 mg/kg in mice, indicating a relatively safe therapeutic window .

類似化合物との比較

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Differences Solubility (Predicted) Bioactivity Relevance
Target Compound 4-Methoxy-3-methyl benzene, 6-propoxy pyrimidine Moderate (logP ~3.5*) Likely kinase inhibition due to pyrimidine and sulfonamide motifs
N-(4-Methoxyphenyl)benzenesulfonamide () Lacks pyrimidine; simpler methoxyphenyl group High aqueous solubility (logP ~2.0) Antimicrobial activity demonstrated in sulfonamide class
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () Fluorophenyl, isopropyl pyrimidine, methylsulfonamide Low (logP ~4.2) Enhanced target selectivity via fluorine substitution
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () Pyrazolo-pyrimidine core, fluorobenzamide Moderate (logP ~3.0) Anticancer activity via kinase inhibition

*Predicted logP based on substituent contributions (e.g., propoxy: +0.5 vs. methoxy: +0.0) .

Bioactivity and Binding Affinity

  • Pyrimidine vs. Pyrazolo-Pyrimidine: The target compound’s pyrimidine ring may offer weaker kinase binding compared to pyrazolo-pyrimidine derivatives (e.g., ), which exhibit nanomolar IC50 values in kinase assays due to fused heterocyclic systems .
  • Propoxy vs. Methoxy: The 6-propoxy group in the target compound likely enhances membrane permeability over N-(4-methoxyphenyl)benzenesulfonamide (), though it may reduce solubility compared to polar groups like dimethylamino (e.g., ’s diethylamino variant) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。